5-Bromo-7-chloro-1,3-benzoxazole
Description
Significance of Benzoxazole (B165842) Scaffold in Contemporary Chemical Research
The benzoxazole scaffold, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in medicinal and materials chemistry. Its rigid, planar geometry and the presence of both hydrogen bond donors and acceptors make it an ideal backbone for the design of molecules with specific biological or material properties. Benzoxazoles are isosteres of naturally occurring nucleic bases, which may allow them to interact with biological macromolecules.
The significance of the benzoxazole core is underscored by its presence in numerous compounds with a broad spectrum of biological activities. Researchers have extensively explored benzoxazole derivatives for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This wide range of applications has established the benzoxazole scaffold as a crucial building block in drug discovery and development. Furthermore, benzoxazole derivatives are utilized in material science, for instance, as optical brighteners.
The Role of Halogenated Heterocycles in Synthetic and Materials Science
Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in synthetic chemistry and materials science. The introduction of halogens into a heterocyclic ring can profoundly influence the molecule's physical, chemical, and biological properties. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
In synthetic chemistry, halogens serve as versatile functional groups, acting as leaving groups in cross-coupling reactions or directing groups for further substitutions. This reactivity allows for the construction of complex molecular architectures from simpler halogenated precursors. In materials science, halogen bonding, a non-covalent interaction involving a halogen atom, has become a valuable tool for designing and engineering functional materials with specific properties, including liquid crystals and self-healing polymers. The ability of halogens to form these directional interactions is crucial in the rational design of supramolecular assemblies.
Overview of Research on Substituted Benzoxazole Derivatives
The versatility of the benzoxazole scaffold has prompted extensive research into its substituted derivatives. Scientists have systematically modified the benzoxazole core at various positions to explore structure-activity relationships and develop new compounds with enhanced properties. The 2-position of the benzoxazole ring is a particularly common site for substitution, leading to a wide array of derivatives with diverse pharmacological activities.
Research has demonstrated that the nature and position of substituents on the benzoxazole ring are critical determinants of biological activity. For example, the introduction of different aryl groups at the 2-position of the benzoxazole ring has led to the discovery of potent anti-inflammatory agents. Similarly, various substitutions have yielded compounds with significant antimicrobial and anticancer properties. The ongoing exploration of substituted benzoxazoles continues to be a vibrant area of research, with new synthetic methodologies and biological applications being continuously reported.
Specific Context of 5-Bromo-7-chloro-1,3-benzoxazole: A Key Research Target
Within the vast landscape of substituted benzoxazoles, this compound has emerged as a compound of particular interest. americanelements.com The presence of two different halogen atoms, bromine and chlorine, at specific positions on the benzene ring makes it a valuable intermediate for the synthesis of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, providing a strategic advantage in multistep synthetic sequences.
The unique substitution pattern of this compound makes it a key building block for creating a diverse library of derivatives. Researchers can exploit the distinct properties of the bromo and chloro substituents to introduce a wide range of other functional groups, leading to novel compounds with potentially enhanced biological activities or material properties. This strategic importance has positioned this compound as a focal point for research aimed at discovering new pharmaceuticals and advanced materials. nih.govmdpi.com
Data Tables
Table 1: Physicochemical Properties of Benzoxazole and its Halogenated Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzoxazole | C₇H₅NO | 119.12 | 27-30 | 182 |
| 5-Bromo-1,3-benzoxazole | C₇H₄BrNO | 198.02 | N/A | N/A |
| This compound | C₇H₃BrClNO | 232.46 | N/A | N/A |
| 7-Bromo-5-chloro-1,3-benzoxazole | C₇H₃BrClNO | 232.46 | N/A | N/A |
Data sourced from public chemical databases. sigmaaldrich.comuni.lu "N/A" indicates that the data is not available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-chloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTVJTQVFMVSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226072-26-9 | |
| Record name | 5-bromo-7-chloro-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Spectroscopic and Structural Characterization of 5 Bromo 7 Chloro 1,3 Benzoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 5-Bromo-7-chloro-1,3-benzoxazole, both ¹H and ¹³C NMR would provide definitive information about its atomic connectivity and chemical environment.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, showing signals corresponding to the three protons of the molecule. The aromatic region of the spectrum is expected to display signals for the two protons on the benzene (B151609) ring, while the proton on the oxazole (B20620) ring will also resonate in a characteristic region.
The proton at position 2 (H-2) on the oxazole ring is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm. This significant downfield shift is due to the deshielding effect of the adjacent oxygen and nitrogen atoms within the heterocyclic ring.
The benzene ring protons at positions 4 (H-4) and 6 (H-6) would appear as distinct signals. Due to the substitution pattern, these protons would likely exhibit a meta-coupling, appearing as doublets with a small coupling constant (J). The electronegativity and anisotropic effects of the bromine at position 5 and the chlorine at position 7 will influence their precise chemical shifts. Generally, aromatic protons in substituted benzoxazoles resonate in the range of δ 6.85 to 8.83 ppm. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.5 | s (singlet) | - |
| H-4 | 7.3 - 7.8 | d (doublet) | 1.5 - 2.5 (meta) |
| H-6 | 7.5 - 8.0 | d (doublet) | 1.5 - 2.5 (meta) |
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N, Cl, Br) and the aromatic system.
The carbon at position 2 (C-2) is expected to have a chemical shift in the range of δ 150-155 ppm, characteristic of a carbon atom situated between an oxygen and a nitrogen atom in a heterocyclic ring. The carbons attached to the halogens, C-5 and C-7, will also have their chemical shifts influenced by the heavy atom effect, particularly for the bromine-substituted carbon. nih.gov The carbon atoms of the benzene ring typically resonate between δ 110 and 150 ppm in benzoxazole (B165842) derivatives. The quaternary carbons (C-3a, C-5, C-7, and C-7a) will generally show lower intensity signals compared to the protonated carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3a | 140 - 145 |
| C-4 | 115 - 125 |
| C-5 | 115 - 120 |
| C-6 | 125 - 130 |
| C-7 | 120 - 125 |
| C-7a | 145 - 150 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint of a molecule. arxiv.org For this compound, characteristic vibrational modes for the benzoxazole ring system and the carbon-halogen bonds are expected.
The IR and Raman spectra would be complementary. Key expected vibrational frequencies include the C=N stretching vibration, typically observed in the region of 1672–1566 cm⁻¹. esisresearch.org The C-O-C stretching vibrations of the oxazole ring are expected around 1250 and 1073 cm⁻¹. esisresearch.org Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 700-800 cm⁻¹ range, and the C-Br stretch is found at lower wavenumbers, generally between 500 and 600 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N Stretch | 1672 - 1566 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O-C Asymmetric Stretch | ~1250 | IR, Raman |
| C-O-C Symmetric Stretch | ~1070 | IR, Raman |
| C-Cl Stretch | 700 - 800 | IR |
| C-Br Stretch | 500 - 600 | IR |
Mass Spectrometry (MS) Applications for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₃BrClNO), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula.
The presence of both chlorine and bromine, which have characteristic isotopic distributions (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), will result in a distinctive pattern for the molecular ion peak. libretexts.orglibretexts.orgjove.com The mass spectrum will show a cluster of peaks for the molecular ion (M⁺). The most abundant peak will correspond to the molecule containing ³⁵Cl and ⁷⁹Br. There will be a significant peak at M+2, which will be a combination of molecules containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br. A smaller peak at M+4 will correspond to the molecule containing both ³⁷Cl and ⁸¹Br. The relative intensities of these peaks provide a clear signature for the presence of one chlorine and one bromine atom.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Da) | Relative Intensity (%) |
| [M]⁺ (C₇H₃⁷⁹Br³⁵ClNO) | 230.91 | ~77 |
| [M+2]⁺ (C₇H₃⁸¹Br³⁵ClNO / C₇H₃⁷⁹Br³⁷ClNO) | 232.91 | 100 |
| [M+4]⁺ (C₇H₃⁸¹Br³⁷ClNO) | 234.91 | ~24 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions. ncsu.eduuq.edu.au Assuming a suitable single crystal of this compound can be grown, this technique would confirm the planar nature of the benzoxazole ring system.
Based on the structures of similar small heterocyclic molecules, it is likely that this compound would crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netnih.gov The crystal packing would likely be dominated by π-π stacking interactions between the aromatic rings of adjacent molecules and potentially halogen bonding involving the bromine and chlorine atoms.
Table 5: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Molecules per Unit Cell (Z) | 2 or 4 |
| Key Intermolecular Interactions | π-π stacking, Halogen bonding |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is crucial for verifying the empirical formula and the purity of a synthesized compound. The experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values for the proposed formula, C₇H₃BrClNO. davidson.edustackexchange.com
The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements.
Table 6: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 36.17 |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.30 |
| Bromine | Br | 79.90 | 1 | 79.90 | 34.37 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.25 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.03 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.88 |
| Total | 232.46 | 100.00 |
Computational Chemistry and Theoretical Investigations of 5 Bromo 7 Chloro 1,3 Benzoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 5-Bromo-7-chloro-1,3-benzoxazole, these methods would provide invaluable insights into its chemical behavior.
Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to predict a range of electronic properties and reactivity descriptors. These calculations, typically performed using specific functionals and basis sets (e.g., B3LYP/6-311++G(d,p)), would yield optimized molecular geometry, Mulliken atomic charges, and various thermodynamic parameters.
Although no specific studies on this compound are available, research on other halogenated benzoxazoles indicates that the positions of the bromo and chloro substituents would significantly influence the electron distribution and reactivity of the molecule. The electronegativity of the halogen atoms would create localized regions of positive and negative charge, affecting the molecule's interaction with other chemical species.
Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
For this compound, a molecular orbital analysis would reveal the distribution of these frontier orbitals. It is anticipated that the HOMO would be localized on the electron-rich benzoxazole (B165842) ring system, while the LUMO would be influenced by the electron-withdrawing halogen substituents. The energy gap would provide a quantitative measure of the molecule's stability.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, an ESP map would visually represent the regions of positive and negative potential.
Typically, the electronegative oxygen and nitrogen atoms in the oxazole (B20620) ring, along with the bromine and chlorine atoms, would be surrounded by regions of negative potential (red/yellow), indicating their propensity to attract electrophiles. Conversely, the hydrogen atoms and parts of the carbon framework would exhibit positive potential (blue), suggesting their susceptibility to nucleophilic attack.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.
Conformational Studies and Energy Landscapes
Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms and determining their relative energies. Due to the rigid, fused-ring structure of the benzoxazole core, significant conformational flexibility is not expected. The primary focus would be on the rotational barriers of any potential substituents, though in this specific case, there are none. The planar nature of the benzoxazole ring system would likely be the lowest energy conformation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations would provide a detailed picture of the atomic motions of this compound over time. By simulating the molecule in a specific environment (e.g., in a solvent), its vibrational, rotational, and translational motions can be observed.
MD simulations could reveal how the molecule interacts with its surroundings and how its structure fluctuates under different conditions. For instance, simulations could elucidate the stability of the molecule in an aqueous environment and provide insights into its solvation properties.
Data Tables
As there is no specific published research on the computational chemistry of this compound, no data tables with calculated properties can be provided at this time.
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the benzoxazole class, these studies have been instrumental in developing derivatives with enhanced therapeutic potential. mdpi.comnih.gov
The reactivity of the this compound molecule is significantly influenced by the electronic properties of the halogen substituents on the benzene (B151609) ring. Both bromine at position 5 and chlorine at position 7 are electron-withdrawing groups due to their high electronegativity. This withdrawal of electron density has a profound effect on the aromatic system and the fused oxazole ring.
Computational studies using methods like Density Functional Theory (DFT) are employed to quantify these effects. researchgate.net Such calculations can determine various quantum chemical descriptors that predict reactivity, including:
Molecular Electrostatic Potential (MEP): Maps of the MEP would likely show regions of positive potential (electron deficiency) around the hydrogen atom on the benzoxazole core and negative potential near the electronegative nitrogen, oxygen, and halogen atoms. This indicates sites susceptible to nucleophilic and electrophilic attack, respectively.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The electron-withdrawing nature of bromine and chlorine is expected to lower the energy of both orbitals. A lower LUMO energy suggests the molecule is a better electron acceptor, potentially increasing its electrophilicity. aimspress.com
Atomic Charges: Calculation of atomic charges would quantify the electron withdrawal, showing a decrease in electron density on the benzene ring carbons and a corresponding increase on the halogen atoms.
Studies on related halogenated compounds have shown that electron-withdrawing groups can disfavor certain reactions while being crucial for others. For instance, in some synthesis reactions, strong electron-withdrawing groups on the phenyl ring of benzoxazole precursors can decrease the reaction yield. mdpi.com Conversely, DFT analysis of a brominated benzoxazole derivative identified the bromine atom, alongside carbonyl and NH2 groups, as a key site for reactivity. researchgate.net The presence and position of halogens are known to be critical for the biological activity of benzazoles, with their effects being dependent on the topological and spatial distribution of atomic mass and polarizability. mdpi.comnih.gov
In silico techniques are powerful tools for designing novel molecules based on a lead scaffold like this compound. These computational methods allow for the virtual screening of large compound libraries and the optimization of lead compounds to improve their binding affinity and selectivity for a biological target, thereby saving significant time and resources. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR)
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the biological activity of a series of compounds with their 3D structural properties. nih.govrsc.org For benzoxazole derivatives, QSAR models have been successfully developed to understand their anticancer activity against various cell lines by targeting receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.org These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties should be increased or decreased to enhance activity.
For example, a study on benzoxazole derivatives as VEGFR-2 inhibitors produced robust CoMFA and CoMSIA models. nih.gov The statistical validation of these models demonstrates their predictive power.
| Model | Cell Line | R²cv (Cross-validated) | R²pred (Predictive) | Field Contributions |
|---|---|---|---|---|
| CoMFA | HepG2 | 0.509 | 0.5128 | Steric, Electrostatic |
| CoMSIA | HepG2 | 0.711 | 0.6198 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |
| CoMFA | HCT-116 | 0.574 | 0.5597 | Steric, Electrostatic |
| CoMSIA | HCT-116 | 0.531 | 0.5804 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |
| CoMFA | MCF-7 | 0.568 | 0.5057 | Steric, Electrostatic |
| CoMSIA | MCF-7 | 0.669 | 0.6577 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. Numerous studies have performed docking simulations on chlorinated and brominated benzoxazole derivatives to elucidate their mechanism of action. nih.govnih.govnih.gov
For instance, docking studies on 4-chloro-benzoxazole derivatives against an anticancer receptor (PDB: 2A91) were used to explain their biological activity. biotech-asia.orgresearchgate.net Similarly, dichloro-substituted benzoxazole-triazolo-thione derivatives were docked against the β-Tubulin protein, a target for anthelmintic drugs, revealing that the compounds with the lowest binding energy also showed good biological activity. nih.gov A 5-chloro substituent on the benzoxazole ring has been shown to contribute to high inhibitory activity against enzymes like cholinesterase. nih.gov These studies consistently show that the benzoxazole core, along with its substituents, forms key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's binding pocket, such as Asp1046 and Glu885 in VEGFR-2 TK. researchgate.net A molecule like this compound could serve as a valuable fragment or starting point for such design campaigns, with the halogen atoms potentially forming specific halogen bonds or hydrophobic interactions within the target protein's active site.
Chemical Transformations and Derivatization Potential of 5 Bromo 7 Chloro 1,3 Benzoxazole
Reactions Involving Bromine and Chlorine Substituents
The carbon-halogen bonds at positions 5 (C-Br) and 7 (C-Cl) are primary sites for chemical transformation. The difference in reactivity between bromine and chlorine allows for selective and sequential functionalization, most notably through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. In this pathway, a nucleophile replaces a halide ion on the aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. While classic SNAr reactions often require strong activation, certain conditions can facilitate the substitution of halogens on heterocyclic systems. researchgate.netnih.gov
In the case of 5-bromo-7-chloro-1,3-benzoxazole, the benzoxazole (B165842) ring itself has an electron-withdrawing effect that can facilitate nucleophilic attack. Generally, the C-Cl bond is stronger than the C-Br bond, suggesting that nucleophilic substitution might preferentially occur at the bromine-bearing C-5 position under specific conditions. However, the regioselectivity of SNAr reactions on such di-halogenated systems is highly dependent on the reaction conditions and the nature of the nucleophile. nih.gov For instance, reactions with strong nucleophiles like thiols or amines could potentially lead to the displacement of one or both halogen atoms. researchgate.netmdpi.com
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product | Reaction Focus |
|---|---|---|
| Amines (R-NH₂) | 5-Amino-7-chloro-1,3-benzoxazole | Selective substitution at C5 |
| Alkoxides (R-O⁻) | 5-Alkoxy-7-chloro-1,3-benzoxazole | Formation of aryl ethers |
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for functionalizing aryl halides. rsc.org The differential reactivity of the C-Br and C-Cl bonds in this compound is particularly advantageous, as the C-Br bond is significantly more reactive in standard palladium-catalyzed processes like Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.net
This reactivity difference allows for selective cross-coupling at the C-5 position while leaving the C-7 chlorine atom intact for subsequent transformations. By carefully selecting the palladium catalyst, ligands, and reaction conditions, chemists can introduce a wide variety of substituents. nih.govbohrium.com For example, a Suzuki coupling with an arylboronic acid could yield a 5-aryl-7-chloro-1,3-benzoxazole. The remaining chloro group could then be subjected to a different coupling reaction under more forcing conditions or a different type of chemical modification.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position
| Reaction Name | Coupling Partner | Resulting Structure |
|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | 5-Aryl/Alkyl-7-chloro-1,3-benzoxazole |
| Stille Coupling | R-Sn(Alkyl)₃ | 5-Aryl/Alkenyl-7-chloro-1,3-benzoxazole |
| Heck Coupling | Alkene | 5-Alkenyl-7-chloro-1,3-benzoxazole |
| Sonogashira Coupling | Terminal Alkyne | 5-Alkynyl-7-chloro-1,3-benzoxazole |
Reactivity at the Benzoxazole Ring System
Beyond the halogen substituents, the benzoxazole ring itself offers opportunities for derivatization. This includes electrophilic substitution on the benzene (B151609) portion and reactions involving the heteroatoms of the oxazole (B20620) ring.
The benzene ring of the benzoxazole system can undergo electrophilic aromatic substitution, such as nitration, halogenation, or sulfonation. The regiochemical outcome of such reactions is directed by the combined influence of the fused oxazole ring and the existing halogen substituents. The bromine at C-5 and chlorine at C-7 are deactivating, ortho-, para-directing groups. The only available position on the benzene ring for substitution is C-6. The directing effects of the C-5 bromine and C-7 chlorine would both favor substitution at this position. The synthesis of a 5-bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride derivative indicates that electrophilic attack at the C-6 position is feasible. uni.lu
Synthesis of Complex Architectures Incorporating the this compound Core
The diverse reactivity of this compound makes it an excellent starting material for constructing more complex molecules. By combining the reactions described above, intricate molecular architectures can be assembled. For instance, a new class of 5,7-dichloro-1,3-benzoxazole derivatives has been synthesized by first introducing a hydrazino group at the 2-position, which is then used to build fused heterocyclic systems like triazoles and pyrazoles. researchgate.net A similar strategy could be applied to the 5-bromo-7-chloro analogue.
A synthetic sequence could begin with a selective palladium-catalyzed Suzuki reaction at the C-5 position to introduce an aryl group. The resulting 5-aryl-7-chloro-1,3-benzoxazole could then undergo a second cross-coupling reaction at the C-7 position. Alternatively, the nitrogen atom could be alkylated, leading to a ring-opened intermediate that can be further functionalized. nih.gov These multi-step synthetic routes allow for the creation of highly substituted benzoxazole derivatives and related complex heterocyclic systems for various research applications. figshare.combiotech-asia.org
Coordination Chemistry with Transition Metals
The coordination chemistry of this compound with transition metals is an area of interest due to the potential of the benzoxazole core to act as a ligand. While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, the coordination behavior of the broader class of substituted benzoxazoles provides a strong basis for understanding its potential interactions with transition metal ions.
The benzoxazole scaffold contains a nitrogen atom within the oxazole ring which possesses a lone pair of electrons, making it a potential coordination site for metal ions. The aromatic nature of the benzoxazole system can also play a role in the electronic properties of the resulting metal complexes. The presence of electron-withdrawing halogen substituents, such as bromine at the 5-position and chlorine at the 7-position, is expected to influence the electron density on the nitrogen atom, thereby affecting its donor properties and the stability of the metal-ligand bond.
In broader studies of substituted benzoxazoles, transition metal complexes involving elements such as copper, cobalt, nickel, and zinc have been synthesized and characterized. nih.gov These studies reveal that benzoxazole derivatives can form stable complexes, often with the nitrogen atom of the oxazole ring coordinating to the metal center. nitrkl.ac.in The geometry of these complexes can vary, with both tetrahedral and octahedral arrangements being reported, depending on the metal ion, the stoichiometry of the reaction, and the nature of other ligands present in the coordination sphere.
For instance, research on other benzoxazole-based ligands has demonstrated their ability to form complexes with various transition metals, leading to compounds with interesting properties and potential applications. nih.govnih.gov The formation of these complexes is often confirmed through techniques such as infrared spectroscopy, where a shift in the C=N stretching frequency of the benzoxazole ring can indicate coordination to the metal ion.
The potential of this compound to act as a ligand in coordination chemistry is significant. The coordination of this molecule to a transition metal could lead to the formation of novel complexes with unique structural and electronic properties. The specific impact of the bromo and chloro substituents on the coordination behavior would be a key area of investigation in future research.
While detailed experimental data for the coordination complexes of this compound is not currently available, the established coordination chemistry of related benzoxazole derivatives suggests that it would likely act as a monodentate ligand through its nitrogen atom. The table below outlines the potential coordination characteristics based on the general behavior of substituted benzoxazoles.
| Property | General Observation for Substituted Benzoxazoles | Predicted Behavior for this compound |
| Coordination Site | Nitrogen atom of the oxazole ring. nitrkl.ac.in | The primary coordination site is expected to be the nitrogen atom. |
| Ligand Type | Typically acts as a monodentate ligand. | Likely to function as a monodentate ligand. |
| Potential Metal Partners | Cu(II), Co(II), Ni(II), Zn(II), Fe(III) have been shown to form complexes with benzoxazole derivatives. nih.govnih.gov | Expected to form complexes with a similar range of transition metals. |
| Influence of Substituents | Electron-withdrawing or donating groups on the benzene ring can modulate the electron density of the N-donor atom and affect complex stability. | The bromo and chloro groups are electron-withdrawing and may reduce the basicity of the nitrogen atom, influencing the stability and electronic properties of the resulting complexes. |
| Complex Geometry | Tetrahedral and octahedral geometries are common. erpublications.com | The geometry of the complexes will depend on the specific metal ion and reaction conditions. |
Further research, including the synthesis and structural characterization of its transition metal complexes, would be necessary to fully elucidate the coordination chemistry of this compound.
Non Clinical Research Applications of Benzoxazole Derivatives
Applications in Materials Science
The inherent fluorescence and tunable electronic properties of benzoxazole (B165842) derivatives have made them valuable components in the development of advanced materials. Researchers have harnessed these characteristics to create novel fluorescent probes, optoelectronic devices, and photoresponsive materials.
Development of Fluorescent Probes and Dyes
Benzoxazole derivatives are widely recognized for their strong fluorescence and environmental sensitivity, making them ideal candidates for fluorescent probes and dyes. nih.gov These compounds exhibit promising photophysical properties, including a broad spectral range, intense emission, and significant enhancement of fluorescence upon binding to specific targets. periodikos.com.br Their ease of synthesis and the potential for molecular modification allow for the creation of a diverse library of fluorescent materials with tailored properties. periodikos.com.br
One notable application is in the development of fluorescent DNA probes. Benzoxazole derivatives, such as oxazole (B20620) yellow (YO), have been shown to bind to DNA, primarily through intercalation, resulting in a significant increase in fluorescence emission intensity. periodikos.com.br This makes them a sensitive and potentially safer alternative to commonly used DNA probes that may have mutagenic effects. periodikos.com.br
Furthermore, benzoxazole-based dyes are utilized as chemosensors for the detection of various analytes. For instance, a fluorescent probe based on a benzothiazole (B30560) derivative (a related sulfur-containing analogue of benzoxazole) has been synthesized for the detection of biothiols like glutathione, homocysteine, and cysteine with low detection limits. nih.gov Another example is a macrocyclic chemosensor containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore, which selectively detects Zn²⁺ and Cd²⁺ ions in aqueous media through a chelation-enhanced fluorescence (CHEF) effect. mdpi.com The fluorescence of some benzoxazole derivatives is also sensitive to the polarity of their microenvironment, allowing them to be used as probes for studying constrained geometries in polymer matrices and on silica (B1680970) surfaces. nih.gov
The photophysical properties of several benzoxazole-based fluorescent compounds are summarized in the table below.
| Compound/Derivative Class | Application | Key Findings |
| Oxazole yellow (YO) and related derivatives | DNA fluorescent probes | Bind to DNA via intercalation, leading to enhanced fluorescence emission. periodikos.com.br |
| Benzothiazole-based probe | Detection of biothiols | Detects GSH/Hcy/Cys with detection limits of 0.33 μM, 0.70 μM, and 0.87 μM, respectively. nih.gov |
| 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) macrocycle | Chemosensor for metal ions | Selectively detects Zn²⁺ and Cd²⁺ in aqueous solutions. mdpi.com |
| 2-(4-dimethylaminostryl)benzoxazole (DMASBO) | Probe for constrained media | Fluorescence is highly sensitive to the polarity of the microenvironment in polymer films. nih.gov |
| 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives | UV absorbers and potential UV filters | Exhibit excited-state intramolecular proton transfer (ESIPT), leading to strong UV absorption. scielo.br |
Optoelectronic Device Components (e.g., Organic Light-Emitting Diodes, Sensors)
The electroluminescent properties of benzoxazole derivatives have led to their incorporation into organic light-emitting diodes (OLEDs). They can function as fluorescent emitters or as host materials for phosphorescent dopants. For instance, derivatives of carbazole (B46965) and diphenyl imidazole, which are structurally related to benzoxazoles, have been used as fluorescent emitters in deep-blue OLEDs, achieving external quantum efficiencies of up to 1.1%.
Benzoxazole derivatives are also employed as sensing materials in optical chemical sensors. A sensor utilizing 1,4-bis(1,3-benzoxazoly-2)benzene (BBOB) in a membrane can selectively detect ethacrynic acid through a change in its fluorescence signal. In another application, a benzoxazole derivative was covalently immobilized on a glass slide to create a ratiometric fluorescent sensor for zinc ions. This sensor exhibits a blue-shift in its fluorescence emission upon binding with Zn²⁺.
Photochromic Materials
Styrylbenzazoles, a class of benzoxazole derivatives, have been investigated as photochromic materials. These molecules can undergo a reversible E-Z isomerization of their central alkene double bond upon irradiation with light, without the irreversible photocyclization that is typical for stilbene. diva-portal.org This photo-switching behavior allows for the modulation of their absorption spectra, making them suitable for applications such as writable materials and molecular switches. diva-portal.org
The photochemical properties of these materials, including their thermal stability, quantum yields, and maximum absorption wavelengths, can be fine-tuned by modifying the benzazole heterocycle and the substitution pattern on the aryl ring. diva-portal.org For example, introducing a methoxy (B1213986) substituent at the para-position of a styrylbenzoxazole derivative can influence the conversion to the Z isomer and affect the quantum yields of both the forward and reverse isomerization processes. diva-portal.org
The table below presents key photochemical properties of selected styrylbenzazole photoswitches.
| Compound | Solvent | λ_max (E-isomer) (nm) | λ_max (Z-isomer) (nm) | Quantum Yield (E to Z) | Quantum Yield (Z to E) |
| Styrylbenzoxazole (1a) | MeCN | 320 | 275 | 0.23 | 0.45 |
| p-Methoxystyrylbenzoxazole (1b) | MeCN | 345 | 280 | 0.15 | 0.55 |
| Styrylbenzothiazole (2a) | MeCN | 330 | 285 | 0.18 | 0.50 |
| p-Methoxystyrylbenzothiazole (2b) | MeCN | 355 | 290 | 0.12 | 0.60 |
Roles in Catalysis and Asymmetric Synthesis
The nitrogen atom in the benzoxazole ring provides a coordination site for metal ions, making benzoxazole derivatives valuable as ligands in catalytic systems. Their rigid structure and potential for chiral modifications also make them suitable for applications in asymmetric synthesis.
Ligand Design for Catalytic Systems
Benzoxazole derivatives have been employed as ligands in a variety of metal-catalyzed reactions. For example, they have been used in copper-catalyzed syntheses of substituted benzoxazoles themselves. organic-chemistry.org Copper(II) complexes with meridional tridentate "NNO" ligands have been shown to catalyze the multicomponent reaction for benzoxazole synthesis under mild conditions.
Furthermore, benzoxazole phenoxide ligands have been used to support group IV metal catalysts for the ring-opening polymerization of lactide and ε-caprolactone. nih.gov The electronic and steric properties of the benzoxazole ligand can be modified to tune the catalytic activity and selectivity of the metal center. Silver(I) catalysts have also been used for the intramolecular cyclization and ring-opening of oxazole-containing substrates, including benzoxazoles, to synthesize isoquinolone derivatives. acs.org
Chiral Auxiliaries and Receptors
While the use of 5-Bromo-7-chloro-1,3-benzoxazole itself as a chiral auxiliary is not widely documented, the closely related chiral oxazoline-containing ligands are extensively used in asymmetric catalysis. bldpharm.com These ligands are readily synthesized from chiral amino alcohols and can coordinate with various metals to form highly effective asymmetric catalysts. bldpharm.com The stereocenter on the oxazoline (B21484) ring is positioned close to the metal's active site, allowing for a strong influence on the stereochemical outcome of the reaction. bldpharm.com
Chiral pyridine (B92270) bis(oxazoline) (pybox) ligands, for instance, form tridentate complexes with metals like nickel and are effective in asymmetric cross-coupling reactions. nih.gov Benzoxazoles have also been investigated as chiral receptors for the resolution of racemic mixtures. grafiati.com In one study, a chiral vanadyl complex was used to catalyze the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes with 2-mercapto-benzoxazole as a key substrate, achieving high enantioselectivity. acs.org
Contributions to Agrochemical Research
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in agrochemical research due to their wide-ranging biological activities. mdpi.comnih.gov These compounds, characterized by a fused benzene (B151609) and oxazole ring system, serve as a versatile scaffold for the development of new and effective agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net The inherent stability and the ease with which the benzoxazole structure can be modified allow for the creation of a diverse library of compounds with varied and potent agrochemical applications. mdpi.com
The exploration of benzoxazole derivatives in agriculture has led to the development of commercially significant products. researchgate.net For instance, certain benzoxazole-based compounds have been found to exhibit potent herbicidal activity by inhibiting crucial plant enzymes. mdpi.comresearchgate.net One such mechanism involves the inhibition of acetyl-coenzyme A carboxylase (ACCase), an enzyme vital for fatty acid synthesis in grasses, ultimately leading to plant death. mdpi.comresearchgate.net
In the realm of fungicides, benzoxazole derivatives have shown promise in controlling various plant pathogens. Their mode of action can vary, with some compounds inhibiting the formation and germination of sporangia in fungi like Phytophthora. researchgate.net Furthermore, antiviral agents based on the benzoxazole scaffold have been successfully employed against a range of plant viruses, highlighting the broad utility of this chemical class in crop protection. mdpi.comresearchgate.net The development of the first benzoxazole insecticide, oxazosulfyl, which is effective against rice pests, further underscores the importance of this scaffold in discovering novel insecticidal agents, even though its precise mechanism of action is still under investigation. mdpi.comresearchgate.net
Research into the structure-activity relationships (SAR) of benzoxazole derivatives is an ongoing effort, aiming to optimize their biological efficacy and spectrum of activity. mdpi.comnih.gov By systematically modifying the substituents on the benzoxazole ring, researchers can fine-tune the compound's properties to enhance its desired agrochemical effects while minimizing potential off-target impacts. This has led to the synthesis and evaluation of numerous novel benzoxazole derivatives with promising antibacterial, antifungal, and herbicidal properties. mdpi.comnih.govnih.gov
A summary of notable benzoxazole derivatives and their agrochemical applications is presented in the table below.
| Compound Name | Agrochemical Application | Primary Mechanism of Action (if known) |
| Metamifop | Herbicide | Acetyl-coenzyme A carboxylase (ACCase) inhibitor mdpi.comresearchgate.net |
| Fenoxaprop-p-ethyl | Herbicide | Acetyl-coenzyme A carboxylase (ACCase) inhibitor mdpi.comresearchgate.net |
| Mefenacet | Herbicide | Inhibitor of cell generation and division mdpi.comresearchgate.net |
| Benthiavalicarb-isopropyl | Fungicide | Inhibition of sporangia formation and germination researchgate.net |
| Dufulin | Antiviral Agent | Effective against various plant viruses mdpi.comresearchgate.net |
| Oxazosulfyl | Insecticide | Broad-spectrum activity, particularly against rice pests mdpi.comresearchgate.net |
Utilization as Intermediates in Specialty Chemical Synthesis
The benzoxazole framework, including halogenated derivatives like this compound, serves as a crucial building block in the synthesis of more complex and specialized chemical compounds. rsc.org These intermediates are highly valued in synthetic organic chemistry due to their versatile reactivity and the ability to introduce specific functionalities into a target molecule. rsc.org The presence of halogen atoms, such as bromine and chlorine, on the benzoxazole ring significantly influences the compound's chemical properties and reactivity, making it a valuable precursor for creating new chemical entities.
The synthesis of various benzoxazole derivatives often begins with the condensation reaction of 2-aminophenols with a variety of carbonyl compounds, including aldehydes, ketones, and acids, under different reaction conditions. rsc.org This foundational reaction allows for the introduction of diverse substituents onto the benzoxazole core, thereby generating a wide array of intermediates for further chemical transformations. rsc.orgacs.org
These benzoxazole intermediates are instrumental in the development of materials with specific biological and pharmacological activities. nih.gov For example, they are used in the synthesis of compounds with potential antimicrobial and anticancer properties. nih.gov The strategic use of these intermediates allows chemists to construct complex molecules with desired therapeutic or industrial applications. researchgate.net
The synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives, for instance, can be achieved through methods like in situ I2-mediated oxidative cyclodesulfurization, showcasing the specialized reactions in which these intermediates participate. nih.gov Furthermore, the development of environmentally friendly synthetic methods, such as using reusable catalysts, highlights the ongoing innovation in the synthesis of benzoxazole derivatives. acs.org
Below is a table summarizing key aspects of benzoxazole derivatives as intermediates.
| Intermediate Type | Key Synthetic Reaction | Resulting Compound Class | Potential Applications |
| 2-Aryl benzoxazoles | Condensation of 2-aminophenol (B121084) and aldehydes nih.govrsc.orgacs.org | Substituted benzoxazoles | Pharmaceutical and material sciences rsc.org |
| N-phenyl-1,3-benzoxazol-2-amine derivatives | Cyclodesulfurization of monothioureas nih.gov | 2-Aminobenzoxazoles | Medicinal chemistry nih.gov |
| Halogenated benzoxazoles | Halogenation of benzoxazole core | Functionalized benzoxazoles | Building blocks for complex organic compounds |
Future Research Directions and Advanced Methodologies
Innovative Green Synthetic Routes for Halogenated Benzoxazoles
Traditional methods for synthesizing benzoxazoles often involve harsh conditions, toxic reagents, and significant waste production. acs.org The development of environmentally benign synthetic strategies is a paramount goal in modern chemistry. Future research is increasingly focused on "green" chemistry principles to produce halogenated benzoxazoles. nih.gov
Key areas of innovation include:
Catalyst-Free Methods: Researchers have developed a catalyst-free method for the direct synthesis of 2-trichlorobenzoxazoles using green solvents like methanol (B129727) or ethanol (B145695). acs.orgacs.org This approach proceeds without the need for an external acid or base, offering a clean and robust route to these important heterocyclic compounds. acs.orgacs.org The reaction of a 2-aminophenol (B121084) with trichloroacetonitrile (B146778) in ethanol can produce a near-quantitative yield of the desired benzoxazole (B165842). acs.org
Nanocatalysis: Nanocatalysts, which are metal-supported nanoparticles, are highly effective due to their large surface area, high reactivity, and reusability. rsc.org A novel approach utilizes a magnetically retrievable ferrite-L-cysteine nanocatalyst for synthesizing substituted benzoxazoles. rsc.org This method is advantageous for its use of greener solvents, easy catalyst recovery, and high yields in shorter time frames. rsc.org Similarly, a Lewis acidic ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) has been used as a recyclable catalyst under solvent-free ultrasound irradiation, producing only water as a byproduct. nih.gov
Biocatalysis: Natural extracts, such as amla fruit extract, are being explored as inexpensive, non-volatile, and environmentally friendly biocatalysts for the one-pot synthesis of 2-aryl-1,3-benzoxazoles. researchgate.net
These green approaches represent a significant shift from older methods that required toxic catalysts or harsh acidic conditions. nih.gov The comparison below highlights the advantages of a modern nanocatalyst over traditional catalysts for the synthesis of 2-phenylbenzoxazole.
Table 1: Comparison of Catalysts in the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Conversion (%) |
|---|---|
| Fe3O4 | 26 |
| ZnCl2 | 35 |
| FeCl3 | 30 |
| LAIL@MNP | 82 |
Data sourced from a study on green synthesis methods under solvent-free sonication. nih.gov
Computational-Driven Discovery of Novel Derivatives
The discovery and optimization of new benzoxazole derivatives are being revolutionized by computational, or in silico, methods. These techniques allow researchers to design and predict the properties of novel molecules, saving significant time and resources compared to traditional synthesis and testing. rsc.org
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method is used to build models that correlate the 3D structure of molecules with their biological activity. For a series of benzoxazole derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive 3D-QSAR models for anticancer activity. nih.gov These models provide contour maps that guide chemists in modifying the structure to enhance desired properties. rsc.org
Molecular Docking: This technique simulates the binding of a molecule to a target receptor, such as a protein. It helps in understanding the binding modes and key interactions between the benzoxazole derivative and its biological target. nih.govnih.gov For instance, docking studies of benzoxazole derivatives with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy, have identified key amino acid residues essential for stabilizing the inhibitor in the binding pocket. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the molecule-receptor complex over time, complementing the static picture from molecular docking. nih.gov
These computational tools provide a powerful platform for the rational design of new candidates, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. rsc.org
Exploration of New Functional Material Applications
While much research has focused on the medicinal applications of benzoxazoles, their unique photophysical properties make them attractive candidates for advanced functional materials. researchgate.net The stable, aromatic benzoxazole ring system is a valuable building block for materials with specific electronic and optical characteristics. researchgate.net
Future applications in materials science include:
Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives are used as dopants in OLEDs, which are employed in the latest generation of displays and lighting. researchgate.net
Fluorescent Brighteners and Dyes: The inherent fluorescence of many benzoxazole compounds makes them suitable as organic brightening agents for materials like polyester (B1180765) fibers and as chromophores in specialized dyes and pigments. researchgate.net
Chemosensors: The structure of benzoxazoles can be tailored to interact selectively with specific ions or molecules, enabling their use in chemosensors for detecting various analytes. researchgate.net
Conducting Polymers and Liquid Crystals: The planarity and stability of the benzoxazole core make it a suitable component for the synthesis of liquid crystals and conducting polymers with unique features. researchgate.net
Mechanistic Investigations of Chemical Reactions
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. For halogenated benzoxazoles, mechanistic studies clarify the roles of reactants, intermediates, and catalysts.
One proposed mechanism for the synthesis of benzoxazoles from 2-aminophenols and halogenated nitriles involves distinct pathways depending on the conditions: acs.org
Uncatalyzed Reaction: In an alcoholic solvent like methanol, the reaction likely begins with the formation of an imidate intermediate from the solvent and the nitrile. This imidate is then attacked by the aminophenol to form an amidine, which subsequently cyclizes to yield the benzoxazole. acs.org
Platinum-Catalyzed Reaction: In the presence of a platinum catalyst, the mechanism is believed to involve a multifaceted catalysis process. The platinum activates the nitrile, which is then attacked by the aminophenol's nitrogen atom to form a platinum-amidine complex. An intramolecular addition of the phenol (B47542) group, facilitated by the platinum, leads to the final benzoxazole product. acs.org This type of catalysis, where a single metal catalyzes multiple distinct steps, enhances efficiency and reduces waste compared to traditional stepwise syntheses. acs.org
These investigations provide a foundational understanding that allows chemists to fine-tune reaction conditions for improved yields and selectivity. researchgate.net
Integration of High-Throughput Experimentation in Benzoxazole Research
High-Throughput Experimentation (HTE) is a powerful methodology that utilizes automation, parallelization, and miniaturization to rapidly screen a large number of experimental conditions. youtube.comyoutube.com This approach is poised to accelerate benzoxazole research significantly.
Applications of HTE in this field include:
Reaction Optimization: HTE allows for the rapid screening of a wide array of catalysts, solvents, temperatures, and reagent ratios to quickly identify the optimal conditions for synthesizing a specific benzoxazole derivative. youtube.com
Library Synthesis: For drug discovery or materials science applications, HTE can be used to generate large libraries of diverse benzoxazole derivatives. youtube.com These libraries can then be screened for biological activity or specific physical properties.
Discovery of Novel Reactions: By randomly combining reagents in a high-throughput manner, researchers can discover new, previously unknown reactions or catalytic systems for benzoxazole synthesis. youtube.com
Mechanochemistry, which uses mechanical force to induce chemical reactions, is one area where high-throughput methods have been successfully applied to the synthesis of related heterocyclic compounds like benzoxazines, demonstrating the potential for parallel synthesis of up to 12 samples simultaneously. rsc.orgresearchgate.net The integration of HTE with artificial intelligence and machine learning algorithms can further boost the exploration of chemical space, leading to faster discovery of novel benzoxazole-based molecules and materials. youtube.com
Q & A
Q. What are the common synthetic routes for 5-Bromo-7-chloro-1,3-benzoxazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using halogenated precursors. For example, TiCl₃OTf in ethanol at room temperature has been employed to synthesize benzoxazole derivatives, achieving yields of 70–85% under mild conditions . Another approach involves nucleophilic substitution with ethyl bromoacetate in DMF under reflux (9 hours) with potassium carbonate as a base, followed by recrystallization in ethanol . Key factors affecting yield include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control, and stoichiometric ratios of halogenating agents.
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodological Answer : Use a combination of techniques:
- X-ray crystallography (monoclinic system, space group P2₁/n) to resolve bond lengths (e.g., C–Br: 1.89 Å, C–Cl: 1.74 Å) and confirm substitution patterns .
- NMR spectroscopy : -NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and absence of NH₂ signals confirm benzoxazole ring formation.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 246.91 for [M+H]⁺).
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer : Begin with in vitro antimicrobial screening using agar diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Minimum inhibitory concentration (MIC) values can be determined via microdilution (typical range: 8–64 µg/mL for active derivatives) . For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological targets of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles to identify rate-limiting steps in synthesis (e.g., cyclization barriers).
- Molecular docking : Screen against bacterial enzymes (e.g., S. aureus dihydrofolate reductase) to predict binding affinity. A study showed a docking score of −8.2 kcal/mol for benzoxazole derivatives, correlating with experimental MIC values .
- ADMET prediction : Use tools like SwissADME to assess solubility (LogP ≈ 2.5) and cytochrome P450 interactions.
Q. How should researchers resolve contradictions in reported antimicrobial activity data for halogenated benzoxazoles?
- Methodological Answer :
- Standardize assay protocols : Variations in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. LB agar) can alter MIC values.
- Control for stereochemical purity : Impurities in regioisomers (e.g., 5-Bromo-6-chloro derivatives) may skew results. Validate via HPLC (retention time: 4.2 min, C18 column) .
- Comparative studies : Cross-test compounds against reference strains (e.g., ATCC 25923) to benchmark activity.
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetate esters) at the 2-position to enhance water solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to improve plasma half-life .
- Co-crystallization : Use succinic acid as a coformer to modify crystal packing and dissolution rates (tested in pH 7.4 buffer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
